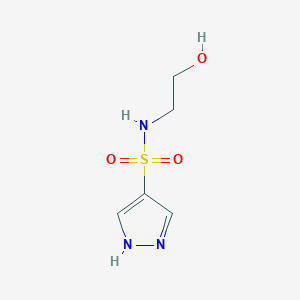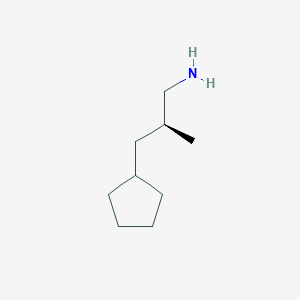
2,2-Dimetilbutanoato de morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-morpholin-4-ylbutanedioate (DMBD) is a chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound, and is considered to be non-toxic and non-flammable. DMBD is used as a reagent and catalyst in several chemical reactions, and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
- Notable: DMP no participa en la formación de la interfase de electrolito sólido, lo que lo convierte en un aditivo de electrolito no consumible prometedor .
Aditivo de electrólito para baterías de metal de litio (LMB)
Síntesis de derivados de tiofeno
Mecanismo De Acción
Target of Action
It is believed that the compound may interact with theNuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
Dimethyl 2-morpholin-4-ylbutanedioate is thought to degrade into its active metabolite, monomethyl fumarate (MMF). Both the parent compound and MMF are believed to up-regulate the Nrf2 pathway . This activation leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
The compound’s action involves both Nrf2-dependent and independent pathways . The activation of these pathways leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .
Pharmacokinetics
It is known that after oral intake, similar compounds are mostly hydrolyzed in the small intestine .
Result of Action
The activation of the Nrf2 pathway by Dimethyl 2-morpholin-4-ylbutanedioate and its metabolite MMF leads to a decrease in the number of lymphocytes due to apoptosis . This results in an anti-inflammatory immune response, neuroprotection, and changes in peripheral immune cell composition and function .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dimethyl 2-morpholin-4-ylbutanedioate in laboratory experiments is that it is non-toxic and non-flammable. It is also relatively inexpensive and easy to obtain. However, the compound can be unstable in certain conditions and may decompose when exposed to light or high temperatures. It is also not soluble in certain solvents, such as dichloromethane.
Direcciones Futuras
There are several potential future directions for research on Dimethyl 2-morpholin-4-ylbutanedioate. These include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, chromatography, and nanomaterial production. Additionally, further research could be conducted into its mechanism of action and its interactions with enzymes and other proteins. Finally, further studies could be conducted into its potential use as a drug delivery system or as a therapeutic agent.
Métodos De Síntesis
The synthesis of Dimethyl 2-morpholin-4-ylbutanedioate typically involves a reaction between 2-morpholin-4-ylbutanedioic acid and dimethyl sulfate. This reaction is typically carried out in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction yields a product of dimethyl 2-morpholin-4-ylbutanedioate, which is then purified by recrystallization.
Análisis Bioquímico
Cellular Effects
The cellular effects of Dimethyl 2-morpholin-4-ylbutanedioate are currently unknown. It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of Dimethyl 2-morpholin-4-ylbutanedioate is not well understood. It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Dimethyl 2-morpholin-4-ylbutanedioate in laboratory settings are not well documented. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dimethyl 2-morpholin-4-ylbutanedioate in animal models. Future studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
The transport and distribution of Dimethyl 2-morpholin-4-ylbutanedioate within cells and tissues are not well understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
dimethyl 2-morpholin-4-ylbutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVIASYJDUUECD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
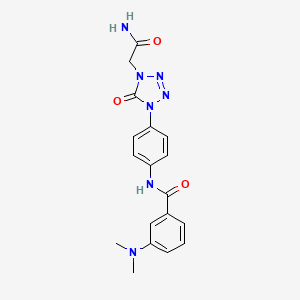
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
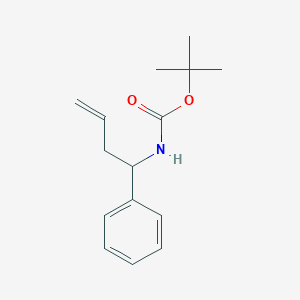
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)

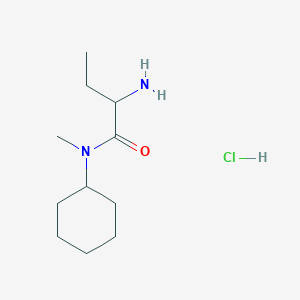
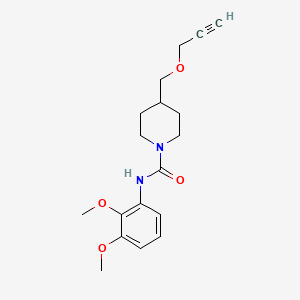
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
